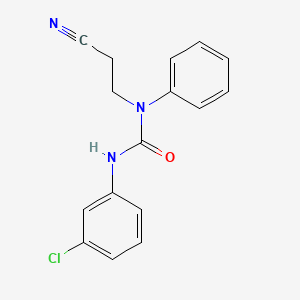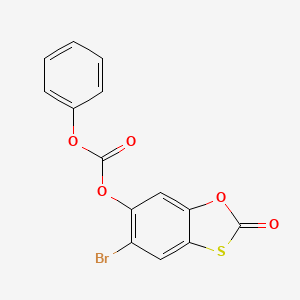![molecular formula C26H22N2O3 B11523293 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1-(4-methoxyphenyl)-6-methyl-5-phenylpyrimidin-4(1H)-one](/img/structure/B11523293.png)
2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1-(4-methoxyphenyl)-6-methyl-5-phenylpyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1-(4-METHOXYPHENYL)-6-METHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound known for its unique structural properties This compound features a dihydropyrimidinone core, which is a significant scaffold in medicinal chemistry due to its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1-(4-METHOXYPHENYL)-6-METHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually catalyzed by acids such as hydrochloric acid or Lewis acids like zinc chloride under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, the use of high-throughput screening methods can help identify the most efficient catalysts and solvents for the reaction .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1-(4-METHOXYPHENYL)-6-METHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding dihydropyrimidine derivative using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of dihydropyrimidine derivatives
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1-(4-METHOXYPHENYL)-6-METHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1-(4-METHOXYPHENYL)-6-METHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The presence of multiple functional groups allows it to participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1-(4-HYDROXYPHENYL)-6-METHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE
- 2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1-(4-METHOXYPHENYL)-6-METHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE
Uniqueness
The uniqueness of 2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1-(4-METHOXYPHENYL)-6-METHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and methoxy groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C26H22N2O3 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1-(4-methoxyphenyl)-6-methyl-5-phenylpyrimidin-4-one |
InChI |
InChI=1S/C26H22N2O3/c1-18-25(20-6-4-3-5-7-20)26(30)27-24(17-10-19-8-13-22(29)14-9-19)28(18)21-11-15-23(31-2)16-12-21/h3-17,29H,1-2H3/b17-10+ |
InChI Key |
NKYSLAXQCBVDAE-LICLKQGHSA-N |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1C2=CC=C(C=C2)OC)/C=C/C3=CC=C(C=C3)O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=O)N=C(N1C2=CC=C(C=C2)OC)C=CC3=CC=C(C=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-2-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol](/img/structure/B11523216.png)
![3,6-Diamino-2-[(4-methoxyphenyl)carbonyl]-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11523237.png)
methanone](/img/structure/B11523245.png)
![5-(2,4-dichlorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11523257.png)

![1,3,5-Tris[3-(trifluoromethyl)phenyl]-1,3,5-triazinane](/img/structure/B11523260.png)
![2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11523263.png)

![3,7,7,8a-tetramethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one](/img/structure/B11523277.png)
![N~2~-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N~1~-(5-nitroquinolin-8-yl)propane-1,2-diamine](/img/structure/B11523278.png)
![4-Acetamido-N-(4-{6-[4-(4-acetamidobenzamido)phenyl]-2-phenylpyrimidin-4-YL}phenyl)benzamide](/img/structure/B11523284.png)
![N-benzyl-2-[(6-{[(E)-{4-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11523286.png)
![Ethyl 2-acetamido-6-bromo-7-[3-(diethylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate](/img/structure/B11523291.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11523294.png)
